4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
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Overview
Description
4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a bromine atom, a toluene derivative, and a carbohydrazonoyl group. Its molecular formula is C24H20BrN3O4, and it has a molecular weight of 494.349 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-nitrobenzoic acid with 4-toluidine to form an intermediate product. This intermediate is then subjected to further reactions involving carbohydrazide and 3-methylbenzoic acid under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-Bromo-2-(2-(oxo(3-toluidino)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
The uniqueness of 4-Bromo-2-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
769152-95-6 |
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Molecular Formula |
C24H20BrN3O4 |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C24H20BrN3O4/c1-15-6-9-20(10-7-15)27-22(29)23(30)28-26-14-18-13-19(25)8-11-21(18)32-24(31)17-5-3-4-16(2)12-17/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+ |
InChI Key |
CADQBSREVWYYAK-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC(=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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